Acuagel; Adjoen

Description

Acuagel is a hydrosoluble inert gel matrix produced by Laboratorios Sulcagel (Caracas, Venezuela), commonly utilized in pharmaceutical formulations for topical drug delivery. Its primary function is to serve as a stable vehicle for active compounds, ensuring consistent release and biocompatibility. Acuagel is notably used in clinical settings, such as in the preparation of Ajoene 0.5% gel for topical applications .

Ajoene is an organosulfur compound derived from garlic (Allium sativum), recognized for its antifungal, antiproliferative, and anticancer properties. In clinical studies, Ajoene has been formulated in Acuagel for topical treatment of conditions like cutaneous leishmaniasis, demonstrating efficacy comparable to 5-fluorouracil (5-FU) cream .

Properties

Molecular Formula |

C9H14OS3 |

|---|---|

Molecular Weight |

234.4 g/mol |

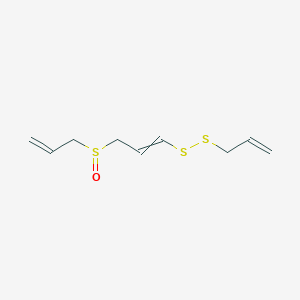

IUPAC Name |

1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2 |

InChI Key |

IXELFRRANAOWSF-UHFFFAOYSA-N |

SMILES |

C=CCSSC=CCS(=O)CC=C |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C |

Synonyms |

4,5,9-trithiadodeca-1,6,11-triene 9-oxide ajoene |

Origin of Product |

United States |

Comparison with Similar Compounds

Acuagel vs. Other Hydrogel Bases

Acuagel is functionally compared to other hydrogel bases, such as Nivea Cream (an emollient vehicle) and Carbopol gels , based on physicochemical properties and drug delivery performance:

| Property | Acuagel | Nivea Cream | Carbopol Gel |

|---|---|---|---|

| Solubility | Hydrosoluble | Lipophilic emulsion | Water-swollen polymer matrix |

| Drug Release | Sustained release due to inert matrix | Variable release (depends on formulation) | pH-dependent release profile |

| Applications | Topical, diagnostic (echosonography) | Cosmetic and topical emollient | Broad pharmaceutical use |

| Biocompatibility | High | Moderate (may cause occlusive effects) | High (if crosslinked properly) |

Acuagel’s advantage lies in its inertness and compatibility with hydrophilic active ingredients, making it preferable for sustained-release formulations. In contrast, Nivea Cream’s lipophilic nature limits its utility for water-soluble compounds, while Carbopol offers tunable release but requires pH adjustment .

Ajoene vs. Other Anticancer/Antifungal Agents

Ajoene is structurally and functionally compared to 5-fluorouracil (5-FU) and allicin, another garlic-derived compound:

| Parameter | Ajoene | 5-FU | Allicin |

|---|---|---|---|

| Mechanism | Inhibits protein prenylation, disrupts membrane integrity | Inhibits thymidylate synthase, blocks DNA synthesis | Reacts with thiol groups, induces oxidative stress |

| Topical Efficacy | 0.5% gel showed comparable efficacy to 5-FU 1% cream in clinical trials | 1% cream standard for precancerous lesions | Limited stability in formulations |

| Stability | Stable in Acuagel matrix | Requires emulsification (e.g., Nivea Cream) | Highly reactive, degrades rapidly |

| Side Effects | Mild irritation | Severe erythema, ulceration | Skin sensitization |

In a randomized trial, Ajoene 0.5% gel (n=19) demonstrated similar therapeutic outcomes to 5-FU 1% cream (n=18) for cutaneous lesions, with fewer adverse effects . Ajoene’s stability in Acuagel enhances its practicality over allicin, which degrades quickly and lacks reliable delivery systems .

Key Research Findings

- Acuagel’s Role in Drug Delivery : Acuagel’s hydrosoluble nature ensures homogeneous dispersion of Ajoene, enabling consistent bioavailability. This contrasts with 5-FU’s reliance on lipophilic bases, which may hinder penetration in hydrophilic environments .

- Ajoene’s Dual Action : Unlike 5-FU’s cytotoxic approach, Ajoene targets multiple pathways (e.g., membrane integrity and apoptosis), reducing the risk of resistance development .

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions to investigate the mechanisms of action of Acuagel and Adjoen?

- Methodological Answer : Begin by defining the research problem (e.g., "What molecular pathways do Acuagel and Adjoen modulate?"). Use a hierarchical approach:

Conduct a systematic literature review to identify gaps.

Narrow the scope using the PICO framework (Population, Intervention, Comparison, Outcome).

Avoid ambiguity by specifying variables (e.g., "How does Adjoen affect [specific enzyme] activity in [cell line/model] under [conditions]?").

- Key Considerations: Align questions with testable hypotheses and ensure feasibility within resource constraints .

Q. What experimental design considerations are critical for studying interactions between Acuagel and Adjoen?

- Methodological Answer :

- Variables : Define independent (e.g., concentration ratios), dependent (e.g., binding affinity), and confounding variables (e.g., pH, temperature).

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls.

- Replication : Use ≥3 biological replicates to account for variability .

- Example Table :

| Parameter | Acuagel (Test) | Adjoen (Test) | Control Group |

|---|---|---|---|

| Concentration | 10 µM | 5 µM | Vehicle |

| Exposure Time | 24 h | 24 h | 24 h |

Q. How can researchers ensure data integrity when characterizing physicochemical properties of Acuagel and Adjoen?

- Methodological Answer :

- Validation : Use orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation).

- Documentation : Maintain a lab notebook with raw data, instrument calibration logs, and environmental conditions (e.g., humidity for hygroscopic compounds).

- Quality Checks : Implement intra- and inter-lab reproducibility tests .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data between Acuagel and Adjoen across studies?

- Methodological Answer :

Meta-Analysis : Pool data from multiple studies and assess heterogeneity using I² statistics.

Sensitivity Analysis : Test if contradictory results persist after adjusting for variables (e.g., dosage, assay type).

Experimental Replication : Re-run key experiments under standardized conditions .

- Example Workflow:

![Contradiction Resolution Workflow: Literature Review → Hypothesis Refinement → Controlled Replication → Statistical Validation]

Q. What advanced methodologies are required to optimize Acuagel’s synthesis parameters for reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst ratio).

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-situ FTIR) to track reaction intermediates.

- Statistical Validation : Apply ANOVA to identify significant factors and generate predictive models .

Q. How can multi-omics data be integrated to understand Adjoen’s systemic effects in model organisms?

- Methodological Answer :

- Data Integration : Use systems biology tools (e.g., weighted gene co-expression networks) to link transcriptomic, proteomic, and metabolomic datasets.

- Pathway Enrichment : Apply tools like STRING or KEGG to identify enriched pathways.

- Validation : Confirm hypotheses via knockout models or CRISPR interference .

- Example Table:

| Omics Layer | Technique | Key Finding |

|---|---|---|

| Transcriptomics | RNA-Seq | Upregulation of [Gene X] |

| Proteomics | LC-MS/MS | Increased [Protein Y] expression |

| Metabolomics | NMR | Accumulation of [Metabolite Z] |

Methodological Best Practices

- Data Presentation : Use appendices for raw data, code, and supplementary figures to maintain clarity in the main text .

- Ethical Compliance : Secure approvals for human/animal studies and document informed consent processes .

- Questionnaire Design : If surveying experts, pre-test questions to avoid ambiguity and ensure alignment with research objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.